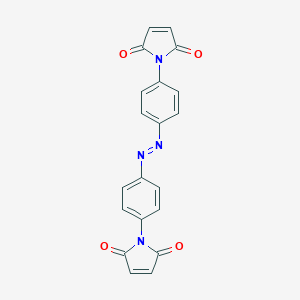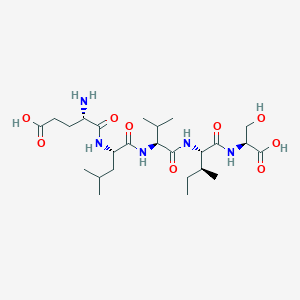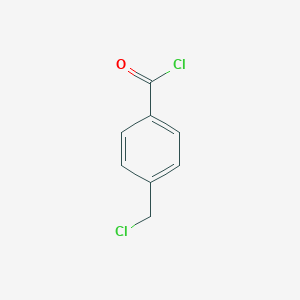
Ack1 inhibitor 37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ack1 inhibitor 37 is a chemical compound designed to inhibit the activity of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase involved in various cellular processes such as growth, proliferation, and migration. ACK1 has been identified as a promising target for cancer therapy due to its role in oncogenic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ack1 inhibitor 37 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route may vary depending on the desired structural features and functional groups of the inhibitor. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Ack1 inhibitor 37 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Ack1 inhibitor 37 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ACK1 and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of ACK1 in cellular processes such as proliferation, migration, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with aberrant ACK1 signaling.
Industry: Utilized in the development of targeted therapies and drug discovery programs aimed at identifying novel inhibitors of ACK1
Mechanism of Action
Ack1 inhibitor 37 can be compared with other similar compounds, such as:
Dasatinib: A multikinase inhibitor that targets ACK1 among other kinases. It has shown efficacy in inhibiting cancer cell proliferation but may have broader off-target effects.
AIM-100: A specific ACK1 inhibitor that has been extensively studied for its anticancer properties.
Uniqueness: this compound is unique in its selective inhibition of ACK1, making it a valuable tool for studying the specific role of ACK1 in various cellular processes and its potential as a targeted cancer therapy .
Comparison with Similar Compounds
- Dasatinib
- AIM-100
- Bosutinib
- Sunitinib
Properties
IUPAC Name |
N-(1,3-dithiolan-2-ylmethyl)-5-phenyl-6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLXSIPWULUCRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)

![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)











